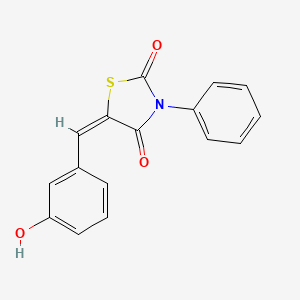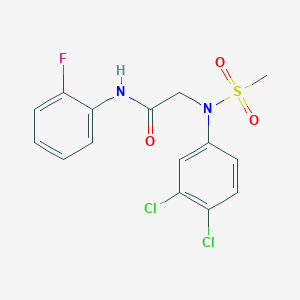
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as thioflavin T, and it is a fluorescent dye that is commonly used to detect amyloid fibrils and other protein aggregates.
作用機序
The mechanism of action of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the binding of the compound to the beta-sheet structures that are present in amyloid fibrils and other protein aggregates. This binding results in a conformational change that leads to the emission of fluorescence. The compound also has the ability to inhibit the formation of amyloid fibrils, which makes it a potential therapeutic agent for the treatment of amyloid-related diseases.
Biochemical and Physiological Effects
5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to be non-toxic to cells and tissues, which makes it a safe compound for use in scientific research. The compound has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its high binding affinity for amyloid fibrils and other protein aggregates. This property makes it a valuable tool for the detection and monitoring of these structures. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in scientific research. One potential application is in the development of therapeutic agents for the treatment of amyloid-related diseases. The compound's ability to inhibit the formation of amyloid fibrils makes it a promising candidate for drug development. Another future direction is in the development of new imaging techniques for the detection of amyloid fibrils and other protein aggregates. The compound's high binding affinity and fluorescence emission make it a valuable tool for the development of new imaging modalities. Finally, there is potential for the use of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in the development of biosensors for the detection of protein aggregates in biological samples. The compound's high binding affinity and fluorescence emission make it a potential candidate for the development of biosensors for disease diagnosis and monitoring.
合成法
The synthesis of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-thiohydantoin with salicylaldehyde. The reaction is carried out in anhydrous ethanol or methanol under reflux conditions. The product is obtained as a yellow crystalline powder, which is then purified by recrystallization.
科学的研究の応用
One of the major applications of 5-(3-hydroxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is in the detection of amyloid fibrils and other protein aggregates. This compound has a high binding affinity for these structures, and it emits strong fluorescence upon binding. This property makes it a valuable tool for the diagnosis and monitoring of diseases such as Alzheimer's, Parkinson's, and Huntington's.
特性
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h1-10,18H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIQZTADRNWDRG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)

![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)




![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
